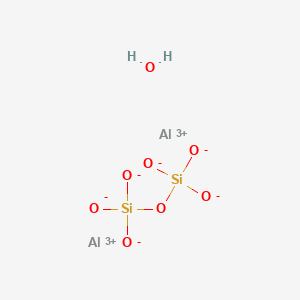
Aluminum(III) disilicate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum(III) disilicate hydrate is a chemical compound composed of aluminum, silicon, oxygen, and hydrogen. It is a type of hydrated silicate mineral that is often found in natural environments. This compound is known for its unique properties, including its ability to form complex structures and its stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate hydrate can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, aluminum salts and silicate sources are reacted under high temperature and pressure conditions in an aqueous solution. The reaction typically involves the use of aluminum chloride or aluminum sulfate and sodium silicate as starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis. The process begins with the preparation of a precursor solution containing aluminum and silicate sources. This solution is then subjected to high temperature and pressure in a reactor vessel. The resulting product is filtered, washed, and dried to obtain the final compound. The industrial process is designed to be efficient and cost-effective, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Aluminum(III) disilicate hydrate undergoes various chemical reactions, including hydrolysis, dehydration, and complexation. It can also participate in ion-exchange reactions due to the presence of aluminum ions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and complexing agents. For example, hydrolysis reactions can be carried out using water or dilute acids, while dehydration reactions may require heating. Complexation reactions often involve the use of ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, hydrolysis can lead to the formation of aluminum hydroxide and silicic acid, while dehydration may result in the formation of anhydrous aluminum silicate.
Scientific Research Applications
Aluminum(III) disilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and as a precursor for the synthesis of other silicate-based materials. In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering. In industry, this compound is used in the production of ceramics, glass, and other advanced materials. Its unique properties make it a valuable compound for various research and industrial applications.
Mechanism of Action
The mechanism of action of aluminum(III) disilicate hydrate involves its ability to interact with other molecules and ions. The aluminum ions in the compound can form coordination complexes with various ligands, while the silicate framework provides structural stability. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The molecular targets and pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Aluminum(III) disilicate hydrate can be compared with other similar compounds, such as aluminum silicate and aluminum hydroxide While all these compounds contain aluminum, they differ in their chemical composition and properties For example, aluminum silicate is an anhydrous compound, while this compound contains water molecules in its structure Aluminum hydroxide, on the other hand, is a hydroxide rather than a silicate
List of Similar Compounds:- Aluminum silicate
- Aluminum hydroxide
- Sodium aluminum silicate
- Potassium aluminum silicate
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Properties
Molecular Formula |
Al2H2O8Si2 |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
dialuminum;trioxido(trioxidosilyloxy)silane;hydrate |
InChI |
InChI=1S/2Al.O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;;1H2/q2*+3;-6; |
InChI Key |
FORVJUJLPOPWJB-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















